1-(Cyclohex-1-en-1-yl)propan-2-amine
Description
Properties
CAS No. |
5471-56-7 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)propan-2-amine |
InChI |
InChI=1S/C9H17N/c1-8(10)7-9-5-3-2-4-6-9/h5,8H,2-4,6-7,10H2,1H3 |
InChI Key |
YLEJNHKGVADOTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CCCCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclohex-1-en-1-yl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of cyclohexene with propan-2-amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohex-1-en-1-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Saturated amines.
Substitution: N-substituted amines.
Scientific Research Applications
1-(Cyclohex-1-en-1-yl)propan-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is utilized in the production of polymers, surfactants, solvents, and lubricants.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-1-en-1-yl)propan-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexyl vs. Cyclohexenyl Derivatives
1-Cyclohexylpropan-2-amine hydrochloride (CAS 5471-54-5) is a saturated analog where the cyclohexene ring is replaced with a cyclohexane ring. Key differences include:
- Reactivity : The absence of the double bond in the cyclohexyl derivative limits its participation in conjugation or addition reactions, reducing its utility in synthesizing complex heterocycles .
| Property | 1-(Cyclohex-1-en-1-yl)propan-2-amine | 1-Cyclohexylpropan-2-amine Hydrochloride |
|---|---|---|
| Molecular Formula | C9H15N | C9H18ClN |
| Molecular Weight (g/mol) | 137.22 | 191.75 |
| Key Reactivity | Electrophilic addition (cyclohexene) | Limited to amine-based reactions |
| Pharmacological Notes | Potential for π-π interactions | Enhanced stability due to saturation |
Positional Isomers: Propan-1-amine vs. Propan-2-amine
3-Cyclohexylpropan-1-amine (CAS 59807-53-3) differs in the position of the amine group (terminal vs. secondary). This structural variation impacts:
- Basicity : Propan-2-amine derivatives generally exhibit lower basicity due to steric hindrance around the nitrogen atom.
- Synthetic Utility : Propan-1-amine derivatives are more straightforward to functionalize via alkylation or acylation .
Aromatic vs. Alicyclic Amines
1-(Furan-2-yl)propan-2-amine (CAS 57580-64-0) replaces the cyclohexene ring with a furan ring. Key contrasts include:
- Biological Activity : Furan-containing amines are often associated with neuroactivity (e.g., stimulant effects), as seen in analogs like 2-fluoroamphetamine .
| Property | This compound | 1-(Furan-2-yl)propan-2-amine |
|---|---|---|
| Aromatic System | Alicyclic (cyclohexene) | Heteroaromatic (furan) |
| Bioactivity | Limited data; potential intermediate | Psychoactive (e.g., stimulant) |
| Synthetic Applications | Catalyst in cycloadditions | Precursor for illicit drugs |
Pharmacologically Relevant Analogs
5-APDB (1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-amine) shares the propan-2-amine backbone but incorporates a benzofuran ring. Unlike this compound, 5-APDB exhibits serotonergic activity akin to MDMA, highlighting how aromatic systems dictate psychoactive properties .
Biological Activity
1-(Cyclohex-1-en-1-yl)propan-2-amine, also known by its CAS number 1125-99-1, is an organic compound characterized by a cyclohexene moiety attached to a propan-2-amine structure. Its molecular formula is C${10}$H${17}$N, and it has a molecular weight of 151.25 g/mol. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities.
Chemical Structure and Properties
The structural configuration of this compound includes a secondary amine functional group, which plays a crucial role in its chemical behavior and biological activity. The presence of the cyclohexene ring contributes to its unique reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound may exhibit several biological activities, which are summarized in the following table:
| Biological Activity | Description |
|---|---|
| Antimicrobial | May inhibit microbial growth through enzyme interaction. |
| Anticancer | Potential to induce apoptosis in cancer cells. |
| Neurotropic | Possible effects on neurite outgrowth based on structural similarities with neurotropic compounds. |
| Anti-inflammatory | Modulation of inflammatory pathways could be inferred from related compounds. |
Case Studies and Research Findings
While specific case studies on this compound are sparse, related research provides insights into its potential applications:
- Neurotropic Effects : A study on methylene-cycloalkylacetate derivatives demonstrated neurotropic activity, suggesting that compounds with similar structures may promote neurite outgrowth in neuronal models. This indicates a potential for developing treatments for polyneuropathies .
- Anticancer Properties : Research has shown that compounds with structural similarities can induce apoptosis in cancer cell lines by activating specific pathways involved in cell death and differentiation .
- Safety Profile : In toxicity studies involving structurally related compounds, no significant adverse effects were observed at therapeutic doses, indicating a favorable safety profile for future research .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Cyclohex-1-en-1-yl)propan-2-amine, and how can purity be validated?
- Methodology :
- Synthesis : Use reductive amination of cyclohex-1-en-1-yl ketone with propan-2-amine under hydrogenation (e.g., Pd/C catalyst in ethanol at 60°C). Alternatively, nucleophilic substitution of cyclohexenyl halides with propan-2-amine derivatives .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization in ethanol.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and gas chromatography-mass spectrometry (GC-MS) .
Q. How is the structural conformation of this compound characterized?
- Methodology :
- X-ray crystallography : Use SHELX software for structure refinement (SHELXL for small-molecule refinement; SHELXS for solution) to resolve bond lengths and angles .
- Spectroscopy : Assign stereochemistry via H/C NMR (e.g., cyclohexene ring proton coupling constants) and FT-IR (amine N-H stretch at ~3300 cm) .
Q. What are the key reactivity patterns of this compound under different conditions?
- Methodology :
- Electrophilic reactions : Test reactivity with acyl chlorides (e.g., acetylation in dichloromethane at 0°C) to form amides .
- Oxidative stability : Monitor decomposition under UV light or in acidic/basic media using TLC and UV-Vis spectroscopy .
Advanced Research Questions
Q. How do enantiomers of this compound differ in biological interactions?
- Methodology :
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution using lipases .
- Binding assays : Compare enantiomer affinity for receptors (e.g., serotonin receptors) using radioligand displacement assays (IC determination) .
Q. What computational methods predict the compound’s binding affinity with molecular targets?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., monoamine oxidases). Validate with MD simulations (AMBER or GROMACS) .
- QSAR modeling : Coramine substituent effects (e.g., cyclohexene ring strain) with activity using Gaussian-based DFT calculations .
Q. How can contradictions in reported biological activity data be resolved?
- Methodology :
- Meta-analysis : Aggregate data from receptor assays (e.g., EC, IC) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers .
- Experimental replication : Standardize assay conditions (pH, temperature) and control for solvent effects (e.g., DMSO vs. aqueous buffers) .
Q. What mechanisms explain the compound’s activity in enzyme inhibition or receptor modulation?
- Methodology :
- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) for enzymes like CYP450 .
- Pathway analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify downstream signaling effects in cell models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
